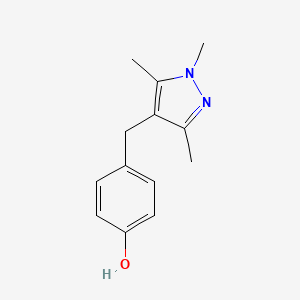
2-(Pyridin-3-yl)pyrimidin-4-amin
Übersicht
Beschreibung
2-(Pyridin-3-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H8N4 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Pyridin-3-yl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-3-yl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hier finden Sie eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-(Pyridin-3-yl)pyrimidin-4-amin, geordnet in verschiedene Bereiche:
Krebstherapie
Diese Verbindung wurde als ein neuer Zyklina-bhängiger Kinase 2-Inhibitor für die Krebstherapie bewertet. Die Entwicklung und Synthese von Analoga dieser Verbindung zielt darauf ab, neue Therapeutika zur Behandlung verschiedener Krebsarten zu entwickeln .
Kinase-Hemmung
This compound: Derivate wurden synthetisiert und gegen eine Reihe von Proteinkinasen getestet. Diese Studien sind entscheidend für das Verständnis des Potenzials der Verbindung bei der Hemmung von Kinasen, die eine bedeutende Rolle in Signalwegen im Zusammenhang mit Krankheiten spielen .
Leukämiebehandlung
Derivate dieser Verbindung wurden strukturell charakterisiert und werden zur Behandlung von Leukämie eingesetzt, indem sie die Aktivität von Tyrosinkinasen spezifisch hemmen, die bei der Progression dieser Krankheit entscheidend sind .
Antifibrotische Aktivitäten
Einige Derivate haben vielversprechende antifibrotische Aktivitäten gezeigt, die möglicherweise besser sind als bestehende Behandlungen wie Pirfenidon. Dies deutet auf eine mögliche Anwendung bei der Behandlung von fibrotischen Erkrankungen hin .
Arzneimittelentwicklung
Die Struktur von This compound hat die Generierung neuer Verbindungen in der Arzneimittelentwicklung geleitet, insbesondere bei der Entwicklung von Analoga, die als wirksame Therapeutika dienen könnten .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to target cyclin-dependent kinase 2 and cyclin-a2 .
Mode of Action
It is known that similar compounds inhibit their targets, preventing them from performing their normal functions .
Biochemical Pathways
Related compounds have been found to inhibit the phosphatidylinositol-3 kinase (pi3k) signaling pathway .
Pharmacokinetics
Similar compounds have shown good plasma stability and liver microsomal stability .
Result of Action
Similar compounds have shown inhibitory activity against their targets, leading to potential therapeutic effects .
Biochemische Analyse
Biochemical Properties
2-(Pyridin-3-yl)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This inhibition can affect various signaling pathways within the cell, leading to changes in cellular behavior .
Cellular Effects
The effects of 2-(Pyridin-3-yl)pyrimidin-4-amine on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis (programmed cell death) in certain cancer cell lines, thereby demonstrating its potential as an anticancer agent . Additionally, it can alter the expression of genes involved in cell cycle regulation, further impacting cellular proliferation and survival .
Molecular Mechanism
At the molecular level, 2-(Pyridin-3-yl)pyrimidin-4-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity. This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Pyridin-3-yl)pyrimidin-4-amine have been studied over different time periods. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, allowing for sustained biological activity. Its degradation products can also have significant biological effects, which need to be carefully monitored .
Dosage Effects in Animal Models
The effects of 2-(Pyridin-3-yl)pyrimidin-4-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and damage to vital organs. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical settings .
Metabolic Pathways
2-(Pyridin-3-yl)pyrimidin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can influence metabolic flux and the levels of metabolites within the cell. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-(Pyridin-3-yl)pyrimidin-4-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity .
Subcellular Localization
2-(Pyridin-3-yl)pyrimidin-4-amine exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent modulation of cellular processes .
Eigenschaften
IUPAC Name |
2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c10-8-3-5-12-9(13-8)7-2-1-4-11-6-7/h1-6H,(H2,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBDVWRRXXQEOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70377150 | |
| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61310-31-4 | |
| Record name | 2-(Pyridin-3-yl)pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70377150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(2,4-Dichlorophenoxy)phenyl]methanol](/img/structure/B1303189.png)
![1-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}-1-ethanone](/img/structure/B1303190.png)



![Isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1303197.png)




![6-chloro-N-(2-hydroxyethyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B1303207.png)


![2-{[2-(2,4-Dichloroanilino)-2-oxoethyl]-sulfanyl}acetic acid](/img/structure/B1303221.png)
